molecular formula C12H8F2O2 B1580985 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 396-86-1

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Cat. No. B1580985
CAS RN: 396-86-1
M. Wt: 222.19 g/mol
InChI Key: OXGQXNQNMPUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol” is a chemical compound with the molecular formula C12H8F2O2 and a molecular weight of 222.18800 . It is also known by other names such as p,p’-Biphenol,2,2’-difluoro, 3,3’-difluoro-biphenyl-4,4’-diol, and 3,3’-difluoro-4,4’-dihydroxybiphenyl .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the synthetic routes involves the use of 4-Bromo-2-fluorophenol (CAS#:2105-94-4) and 3,3’-Difluoro-4,4’-dihydroxybiphenyl (CAS#:41860-57-5) . More detailed information about the synthesis process can be found in the literature .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol” consists of 12 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact mass is 222.04900 .

Scientific Research Applications

Anaerobic Degradation and Environmental Bioremediation

Research on the anaerobic transformation of phenol derivatives, including fluorophenols, has shown the potential for environmental bioremediation. For instance, the study by Genthner, Townsend, and Chapman (1989) explored the transformation of 2-fluorophenol to fluorobenzoic acids by an anaerobic consortium, highlighting the environmental relevance of such processes in degrading phenolic pollutants (Genthner, Townsend, & Chapman, 1989).

Synthesis and Utility in Fluorescent Probes

Fluorogenic compounds, including those based on fluorophenol scaffolds, play a crucial role in biological imaging. Lavis, Chao, and Raines (2011) demonstrated the use of acetoxymethyl (AM) groups to mask phenolic fluorophores, improving their utility in imaging biochemical and biological systems due to enhanced stability and enzymatic reactivity (Lavis, Chao, & Raines, 2011).

Material Science Applications

Fluorinated phenolic compounds have been utilized in the synthesis of high-performance polymers. Xiao, Wang, Jin, Jian, and Peng (2003) synthesized and characterized polymers from a fluorinated phthalazinone monomer derived from 3-fluorophenol, showing promising applications in engineering plastics and optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).

Chemical Synthesis and Functionalization Techniques

The study by Xu, Wan, Mao, and Pan (2010) on the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation highlights the versatility of fluorophenol derivatives in facilitating complex chemical syntheses (Xu, Wan, Mao, & Pan, 2010).

pH Sensing and Bioimaging

The development of fluorophenol-based fluorescent probes for pH sensing and metal cation detection demonstrates the applicability of these compounds in analytical chemistry and bioimaging. Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) showed how fluorophenol derivatives could be employed for sensitive and selective sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Safety And Hazards

The safety and hazards associated with “2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol” are not fully documented. It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGQXNQNMPUWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334504
Record name 3,3'-difluoro-4,4'-dihydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

CAS RN

396-86-1
Record name 3,3'-difluoro-4,4'-dihydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Flaky metallic magnesium (2.43 g) was added to 50 ml of dry tetrahydrofuran, and while the mixture was heated, a solution of 20.5 g of 4-bromo-2-fluoroanisole in 100 ml of dry tetrahydrofuran was added dropwise little by little in a stream of nitrogen to prepare a tetrahydrofuran solution of 3-fluoro-4-methoxy-phenyl magnesium bromide. Then, 18.0 g of 4-bromo-2-fluoroanisole was added to 100 ml of dry tetrahydrofuran containing 0.05 g of iodine and 0.1 g of palladium chloride. The mixture was maintained at 40° to 50° C. in a stream of nitrogen, and the above-prepared tetrahydrofuran solution of 3-fluoro-4-methoxyphenyl magnesium bromide was added dropwise gradually. The addition was completely in about 1 hour, and thereafter, the mixture was reacted for 5 hours at the refluxing temperature of tetrahydrofuran. After the reaction, the reaction mixture was after-treated in a customary manner to give 38.2 g of a crude product. The desired product was isolated from the crude product by silica gel column chromatography using ethyl acetate/hexane as an eluent. Thus, 15.0 g of 3,3'-difluoro-4,4'-dimethoxybiphenyl was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

10.0 g of 3,3'-difluoro-4,4'-dimethoxybiphenyl was dissolved in 150 ml of dioxane, and 150 ml of 48% hydrobromic acid was added. The mixture was heated under reflux for 50 hours. After the reaction, the reaction mixture was subjected to evaporation under reduced pressure. The residue was fully washed with water to obtain the desired 3,3'-difluoro-4,4'-dihydroxybiphenyl.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.